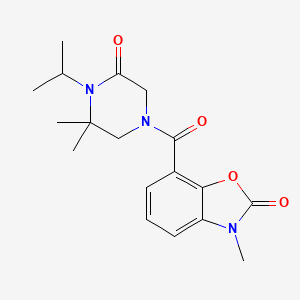![molecular formula C16H16N4O4S B7052818 3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide](/img/structure/B7052818.png)
3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide is a complex organic compound that features an indole moiety, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with an appropriate sulfonamide precursor. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For example, p-toluenesulfonic acid in toluene can be used to yield the corresponding indole product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro and sulfonamide groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)ethanamine: An alkaloid found in plants and fungi, known for its role in the biosynthesis of plant hormones.
Indole-3-acetic acid: A plant hormone involved in growth and development.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-nitrobenzenesulfonamide): A structurally similar compound with potential biological activities.
Uniqueness
3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c17-25(23,24)14-8-12(7-13(9-14)20(21)22)18-6-5-11-10-19-16-4-2-1-3-15(11)16/h1-4,7-10,18-19H,5-6H2,(H2,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBJMLCACLWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC(=CC(=C3)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[(3-methylphenyl)methoxy]phenyl]-5-morpholin-4-ylpyridine-3-carboxamide](/img/structure/B7052739.png)

![[4-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7052773.png)

![N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-morpholin-4-ylpyridine-3-carboxamide](/img/structure/B7052784.png)
![N-(5-methylpyridin-2-yl)-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]piperidine-4-carboxamide](/img/structure/B7052786.png)
![1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea](/img/structure/B7052788.png)
![2-(2-chlorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7052796.png)
![3-methylsulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B7052804.png)
![3-(acetamidomethyl)-N-[(5-bromothiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7052816.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B7052824.png)
![6-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7052832.png)
![5-[1-[4-[(2-Methoxypyridin-4-yl)methyl]piperazin-1-yl]ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7052834.png)
![3-acetamido-4-methyl-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7052841.png)
